3-(1,3-benzothiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide
Description
Properties
IUPAC Name |
3-(1,3-benzothiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S/c18-12-5-1-2-6-13(12)19-16(22)21-9-11(10-21)23-17-20-14-7-3-4-8-15(14)24-17/h1-8,11H,9-10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUMTIJVUNXPJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2F)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide, followed by oxidation. The azetidine ring can be introduced via a nucleophilic substitution reaction, where an appropriate azetidine precursor reacts with the benzo[d]thiazole derivative under basic conditions. The final step involves the coupling of the fluorophenyl group to the azetidine ring through an amide bond formation, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for purification processes like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzothiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d]thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Halogenation can be achieved using reagents like NBS (N-bromosuccinimide).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole derivatives exhibit antimicrobial properties. A study on similar benzothiazole derivatives showed promising results against various bacterial strains, suggesting that 3-(1,3-benzothiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide could potentially serve as an effective antimicrobial agent .
Anticancer Potential
The anticancer activity of benzothiazole derivatives has been extensively documented. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of benzothiazole derivatives in models of neurodegenerative diseases. The compound may exhibit protective effects against oxidative stress and inflammation, which are critical factors in neurodegeneration .
Case Study 1: Antimicrobial Evaluation
A series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Among these, compounds similar to this compound showed significant inhibitory effects, indicating a potential application in treating bacterial infections .
Case Study 2: Anticancer Activity
In vitro studies assessing the cytotoxicity of benzothiazole derivatives against breast cancer cell lines revealed that certain compounds led to a reduction in cell viability. The compounds were found to induce apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents .
Data Tables
| Property/Activity | Result/Observation |
|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus |
| Anticancer Activity | Induces apoptosis in breast cancer cell lines |
| Neuroprotective Effects | Reduces oxidative stress in neuronal models |
Mechanism of Action
The mechanism of action of 3-(1,3-benzothiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety may interact with protein active sites, while the fluorophenyl group could enhance binding affinity through hydrophobic interactions. The azetidine ring might contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(2-(benzo[d]thiazol-2-ylthio)acetamido)benzoic acid: Shares the benzo[d]thiazole core but differs in the substituents attached to the core.
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Contains a benzo[d]thiazole moiety but has different functional groups and applications.
Uniqueness
3-(1,3-benzothiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide is unique due to its combination of a benzo[d]thiazole moiety, a fluorophenyl group, and an azetidine ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Biological Activity
The compound 3-(1,3-benzothiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H12FN3O2S
- Molecular Weight : 303.34 g/mol
- CAS Number : 723251-36-3
The structure features a benzothiazole moiety linked to an azetidine ring, which is known to influence its biological properties.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several key areas:
Anticonvulsant Activity
A study evaluating a series of benzothiazole derivatives found that compounds with similar structures exhibited significant anticonvulsant properties. The mechanism was attributed to modulation of neurotransmitter systems, particularly GABAergic pathways, which are crucial in controlling seizures .
Neurotoxicity and CNS Effects
In the aforementioned study on benzothiazole derivatives, it was noted that many compounds did not exhibit neurotoxicity or liver toxicity, suggesting a favorable safety profile for potential therapeutic use. This is particularly relevant for compounds targeting central nervous system disorders .
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of key enzymes involved in cancer metabolism and cell proliferation.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, enhancing or inhibiting their activity depending on the target system.
- Oxidative Stress Reduction : Some studies suggest that related compounds can reduce oxidative stress in cells, which is a contributing factor in various diseases including neurodegenerative disorders.
Case Studies and Research Findings
Q & A
Q. What are the optimal synthetic routes for synthesizing 3-(1,3-benzothiazol-2-yloxy)-N-(2-fluorophenyl)azetidine-1-carboxamide, and how is structural integrity confirmed post-synthesis?
Methodological Answer: The synthesis typically involves coupling reactions between a benzothiazole derivative and a fluorophenyl-substituted azetidine-carboxamide. A common approach is reacting 1,3-benzothiazol-2-ol with a pre-functionalized azetidine intermediate under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage . Post-synthesis, structural confirmation requires 1H/13C NMR to verify the benzothiazole-azetidine ether bond and the fluorophenyl amide moiety. IR spectroscopy (e.g., carbonyl stretch at ~1650–1700 cm⁻¹) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) are critical for validating functional groups and molecular weight .
Q. Which spectroscopic and computational methods are essential for characterizing this compound’s molecular structure?
Methodological Answer:
- X-ray crystallography : Resolves 3D conformation, including bond angles and dihedral angles of the azetidine ring and benzothiazole moiety. SHELX programs (e.g., SHELXL) are widely used for refinement .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for docking studies.
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings, critical for confirming stereochemistry in the azetidine ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values) for this compound across studies?
Methodological Answer: Discrepancies often arise from differences in:
- Assay conditions : pH, temperature, and solvent polarity (e.g., DMSO concentration) can alter ligand-receptor binding. Standardize protocols using SPR (surface plasmon resonance) for real-time affinity measurements .
- Cell line variability : Use isogenic cell models to control genetic backgrounds. For example, antitumor activity should be tested in panels like NCI-60 to assess consistency .
- Data normalization : Apply Hill equation modeling to compare dose-response curves and account for assay-specific biases .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action, particularly enzyme inhibition (e.g., FAAH)?
Methodological Answer:
- Enzyme kinetics : Perform Michaelis-Menten assays with recombinant FAAH to measure competitive/non-competitive inhibition (Ki determination). Use fluorogenic substrates like arachidonoyl-AMC for real-time monitoring .
- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions between the benzothiazole moiety and FAAH’s catalytic triad (Ser241, Ser217, Gly238). Validate with site-directed mutagenesis .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts in live cells after compound treatment .
Q. How can in vivo models be optimized to evaluate antitumor efficacy while minimizing off-target effects?
Methodological Answer:
- Xenograft models : Use immunodeficient mice implanted with patient-derived tumor cells (PDX) for translational relevance. Monitor tumor volume via caliper measurements and validate with bioluminescence imaging .
- Pharmacokinetic profiling : Conduct LC-MS/MS to measure plasma/tissue concentrations and calculate AUC (area under the curve). Adjust dosing regimens to maintain therapeutic levels without hepatotoxicity .
- Off-target screening : Perform KINOMEscan or Cerep BioPrint panels to assess selectivity against 400+ kinases and GPCRs .
Data Analysis and Optimization
Q. How should researchers analyze SAR (structure-activity relationship) data to optimize the compound’s bioactivity?
Methodological Answer:
- Fragment-based design : Systematically modify substituents (e.g., fluorophenyl vs. pyridyl groups) and evaluate changes in potency. Use Free-Wilson analysis to quantify contributions of individual moieties .
- Co-crystallization : Solve crystal structures of the compound bound to targets (e.g., FAAH) to guide rational modifications. SHELX programs are critical for refining electron density maps .
- QSAR modeling : Train machine learning models (e.g., Random Forest) on datasets of IC50 values and molecular descriptors (e.g., logP, polar surface area) .
Contradiction Management
Q. How can divergent results in cytotoxicity studies (e.g., conflicting EC50 values) be reconciled?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies using forest plots to identify outliers and assess heterogeneity (I² statistic).
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT, resazurin) to minimize inter-lab variability .
- Redox interference controls : Test compounds for intrinsic fluorescence or redox activity (common in benzothiazoles) to avoid false positives in viability assays .
Advanced Structural Analysis
Q. What strategies are effective for resolving crystallographic disorder in the azetidine ring during X-ray analysis?
Methodological Answer:
- Twinned refinement : Use SHELXL’s TWIN/BASF commands to model rotational/displacement disorders.
- Dynamic occupancy adjustment : Refine partial occupancies for overlapping conformers.
- Low-temperature data collection : Reduce thermal motion by collecting data at 100 K using cryoprotectants like glycerol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
